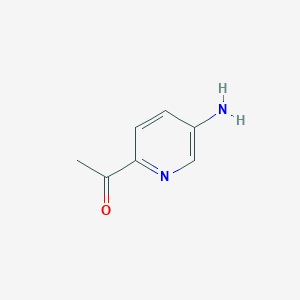

1-(5-Aminopyridin-2-YL)ethanone

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(5-aminopyridin-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5(10)7-3-2-6(8)4-9-7/h2-4H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUSDJXUPLQYFJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=C(C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50965791 | |

| Record name | 1-(5-Aminopyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50965791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51460-32-3 | |

| Record name | 1-(5-Aminopyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50965791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-aminopyridin-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Pyridine and Aminopyridine Core Structures in Chemical Research

The pyridine (B92270) ring, an aromatic heterocycle isosteric to benzene, is a fundamental scaffold in chemistry. Its presence in numerous natural products, vitamins, and alkaloids underscores its biological relevance. In pharmaceutical sciences, the pyridine nucleus is a "privileged scaffold," meaning it is a common feature in a diverse range of FDA-approved drugs. The nitrogen atom in the pyridine ring enhances aqueous solubility and provides a site for hydrogen bonding, which can be crucial for a molecule's pharmacokinetic profile.

Aminopyridines, which are pyridine rings substituted with one or more amino groups, are a particularly important subclass. chemenu.com These compounds are not only key precursors in the synthesis of various heterocyclic systems but also exhibit a range of biological activities themselves. nih.gov For instance, the aminopyridine scaffold is found in drugs with applications ranging from anti-inflammatory and analgesic to anticancer agents. researchgate.net Their ability to act as bioisosteres of purines makes them effective competitors for the ATP-binding sites of protein kinases, a major target class in oncology. uniroma1.it Furthermore, aminopyridines are utilized in neuropharmacological research due to their ability to block voltage-gated potassium channels. chemenu.com The versatility and established biological significance of the aminopyridine core make it a cornerstone of modern medicinal chemistry.

Table 1: Biological Significance of Pyridine and Aminopyridine Scaffolds

| Scaffold | Key Significance | Example Applications | Citations |

| Pyridine | A "privileged scaffold" in medicinal chemistry; improves solubility and metabolic stability. | Precursor for pharmaceuticals and agrochemicals; found in over 7,000 drugs. | |

| Aminopyridine | Versatile synthetic intermediate; exhibits broad biological activity; acts as a bioisostere of purines. | Anticancer, anti-inflammatory drugs; protein kinase inhibitors; potassium channel blockers. | chemenu.comresearchgate.netuniroma1.it |

Historical Context and Evolution of Research on 1 5 Aminopyridin 2 Yl Ethanone

The most common synthetic routes to 1-(5-Aminopyridin-2-YL)ethanone and its analogs involve the modification of a pre-formed pyridine (B92270) ring. A frequently cited method is the Grignard reaction, where a nitrile-substituted pyridine, such as 5-amino-2-cyanopyridine, is treated with a methylmagnesium halide (e.g., methylmagnesium bromide) to yield the acetyl group at the 2-position. This approach highlights the compound's role as a product of targeted synthesis, designed to be a chemical intermediate.

Historically, research has focused on the compound not as an end product, but as a crucial starting material. Its evolution in the research landscape mirrors the progression of medicinal chemistry. Initially, it would have been one of many building blocks available to chemists. However, as the importance of the aminopyridine scaffold became more apparent, particularly in the development of kinase inhibitors, the strategic value of this compound as a precursor has grown significantly.

Current Research Frontiers and Strategic Importance of 1 5 Aminopyridin 2 Yl Ethanone

Strategic Approaches to Carbon-Nitrogen and Carbon-Carbon Bond Construction

The assembly of the this compound scaffold relies on the precise formation of key carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. Modern synthetic strategies offer a range of tools to achieve this with high efficiency and selectivity.

Aminopyridine Functionalization through Directed Synthetic Pathways

The aminopyridine motif is central to the target structure. Its synthesis and functionalization are critical steps. Palladium-catalyzed C-N bond formation, such as the Buchwald-Hartwig amination, provides a powerful method for constructing aminopyridines from corresponding halopyridines. nih.gov This approach is known for its broad substrate scope and functional group tolerance. Another efficient method involves a copper(I)-catalyzed amination reaction using aqueous ammonia (B1221849) under mild conditions, which is effective for synthesizing various aminopyridine derivatives carrying both electron-donating and electron-withdrawing groups. rsc.org

Furthermore, multicomponent reactions (MCRs) offer a streamlined approach to highly substituted 2-aminopyridines. For instance, a one-pot reaction involving enaminones, malononitrile, and a primary amine can proceed under solvent-free conditions to produce 2-aminopyridine derivatives efficiently. nih.gov The mechanism typically involves an initial Knoevenagel condensation, followed by Michael addition and subsequent cyclization and aromatization to yield the final aminopyridine product. nih.gov

Acylative Strategies for the Introduction of the Ethanone (B97240) Moiety

Introducing the ethanone group onto the pyridine (B92270) ring, particularly at the C-2 position, requires specific acylative strategies due to the electron-deficient nature of the pyridine ring. Traditional Friedel-Crafts acylation is generally ineffective. However, alternative methods have been developed. One strategy involves the acylation of metalated pyridines. For example, lithiation of a halopyridine followed by reaction with an acylating agent like benzoyl chloride can yield the desired pyridyl ketone.

Another approach is the use of nucleophilic acyl radicals. These radicals can be generated from aldehydes or carboxylic acid derivatives and subsequently add to a protonated pyridine ring (pyridinium salt) to enhance its electrophilicity. This method allows for the introduction of an acyl group at positions 2 or 4 of the pyridine ring.

Condensation Reactions in the Synthesis of this compound Analogs

Condensation reactions are fundamental to the synthesis of the pyridine core and its analogs. Multicomponent reactions, a type of condensation reaction, are particularly powerful. For example, a one-pot, four-component reaction of a p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) can produce highly functionalized pyridine derivatives. This method is notable for its high yields and can be accelerated using microwave irradiation.

Unexpected condensation products can also arise, leading to novel structures. For instance, the reaction between 2-aminopyridine and barbituric acid derivatives can lead to complex condensation products through a process resembling a Mannich-type reaction. These condensation strategies are vital for creating libraries of analogs of this compound for further research.

Grignard Reaction Applications in the Synthesis of this compound Scaffolds

Grignard reagents are versatile tools for C-C bond formation in pyridine synthesis. A common strategy involves the addition of Grignard reagents to pyridine N-oxides. This reaction proceeds with high regioselectivity, with the Grignard reagent typically adding to the 2-position of the pyridine N-oxide. The resulting intermediate can then be treated with various reagents to yield 2-substituted pyridines. For example, subsequent treatment with acetic anhydride (B1165640) affords the 2-substituted pyridine, which could be a pathway to introduce the ethanone precursor. This method is compatible with a wide range of alkyl, aryl, and vinyl Grignard reagents, allowing for the construction of a diverse set of substituted pyridine scaffolds.

Chemodivergent Synthetic Pathways for Versatile Derivative Libraries

Chemodivergent synthesis enables the creation of diverse molecular structures from a single set of starting materials by simply tuning the reaction conditions. This is a highly efficient strategy for generating libraries of related compounds for screening and development. For instance, the reaction of 2-aminopyridines with α-bromoketones can be directed towards two distinct product classes. rsc.orgrsc.orgresearchgate.netnih.gov

When the reaction is conducted in toluene (B28343) with iodine (I₂) and tert-butyl hydroperoxide (TBHP) as promoters, N-(pyridin-2-yl)amides are formed through a C-C bond cleavage mechanism. rsc.orgnih.gov Conversely, if the same starting materials are reacted in ethyl acetate with only TBHP, the reaction proceeds via a one-pot tandem cyclization/bromination to yield 3-bromoimidazo[1,2-a]pyridines. rsc.orgnih.gov This switch in reaction pathway is highly dependent on the solvent and catalyst system, providing access to two valuable heterocyclic scaffolds from common precursors. rsc.org This approach shows excellent functional group tolerance and is scalable. rsc.org

| Starting Materials | Reaction Conditions | Product Class |

|---|---|---|

| 2-Aminopyridine + α-Bromoketone | I₂, TBHP, Toluene | N-(pyridin-2-yl)amides |

| 2-Aminopyridine + α-Bromoketone | TBHP, Ethyl Acetate | 3-Bromoimidazo[1,2-a]pyridines |

The ability to selectively synthesize different classes of compounds, such as pyridyl-amides or imidazopyridines, by modifying the reaction parameters highlights the power of chemodivergent synthesis in building molecular complexity and diversity. rsc.org

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into synthetic routes is essential for sustainable chemical manufacturing. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. scispace.com

One key principle is the use of safer solvents. skpharmteco.com Traditional solvents like DMF and NMP are effective but pose significant health and environmental risks. Research focuses on replacing them with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water, where feasible. Solvents account for a large portion of the mass and environmental impact of a typical chemical process. skpharmteco.com

Another principle is the use of catalysis over stoichiometric reagents. Catalytic reactions reduce waste by being more atom-economical. For example, iron-catalyzed cyclization of ketoxime acetates and aldehydes provides a green pathway to substituted pyridines, avoiding the need for more toxic or expensive catalysts. nih.gov Similarly, copper-catalyzed reactions for C-N bond formation are a greener alternative to some palladium-catalyzed systems. organic-chemistry.orgnih.gov

Energy efficiency can be improved by using methods like microwave-assisted synthesis. Multicomponent reactions for pyridine synthesis have been shown to proceed much faster and with higher yields under microwave irradiation compared to conventional heating, often in greener solvents like ethanol. scispace.com This reduces reaction times from hours to minutes. scispace.com

Finally, designing safer chemicals and processes involves choosing reagents and reaction pathways that minimize the potential for accidents, such as explosions or fires. scispace.com

| Green Chemistry Principle | Application in Pyridine Synthesis | Example/Benefit |

|---|---|---|

| Safer Solvents | Replacing traditional solvents (e.g., DMF, NMP) with greener alternatives. | Use of water, ethanol, or 2-MeTHF to reduce toxicity and environmental impact. skpharmteco.com |

| Catalysis | Employing catalysts instead of stoichiometric reagents to improve atom economy. | Iron-catalyzed or copper-catalyzed cyclizations and cross-couplings. nih.govorganic-chemistry.org |

| Energy Efficiency | Using energy-efficient methods to drive reactions. | Microwave-assisted synthesis reduces reaction times from hours to minutes and increases yields. scispace.com |

| Waste Prevention | Designing syntheses to produce minimal waste. | Multicomponent reactions that incorporate most atoms from the reactants into the final product. nih.gov |

By applying these principles, the synthesis of this compound and its derivatives can be made more environmentally friendly and sustainable.

Development of Environmentally Benign Reaction Media and Solvent Systems

The principles of green chemistry are increasingly influencing the synthesis of aminopyridine derivatives, with a significant focus on replacing hazardous organic solvents with more sustainable alternatives. researchgate.net Water, in particular, has emerged as a solvent of choice in many synthetic protocols, offering a safe, non-toxic, and inexpensive medium for chemical reactions. researchgate.net Research has demonstrated the successful synthesis of various organic compounds, including those with functionalities relevant to aminopyridine structures, using water as a solvent in conjunction with mild reagents. researchgate.net

Furthermore, deep eutectic solvents (DESs) are being explored as novel green reaction media. researchgate.net These solvents, typically formed from a mixture of a hydrogen bond donor and a hydrogen bond acceptor, offer advantages such as low volatility, high thermal stability, and often biodegradability. researchgate.net For instance, a deep eutectic solvent composed of choline (B1196258) chloride and ammonium thiocyanate (B1210189) has been effectively utilized as a solvent, catalyst, and reagent in the synthesis of dihydropyrimidinethiones, showcasing the potential of DESs in heterocyclic synthesis. researchgate.net

Biocatalytic Approaches for Stereoselective Transformations

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral amines and their derivatives. mdpi.comresearchgate.net Enzymes offer exquisite stereocontrol, operating under mild reaction conditions and often obviating the need for protecting groups, which contributes to safer, more efficient, and less wasteful manufacturing processes. researchgate.netmdpi.com

Several classes of enzymes are particularly relevant to the synthesis of chiral aminopyridine derivatives. Transaminases (TAs), which utilize pyridoxal-5'-phosphate (PLP) as a cofactor, are widely used for the asymmetric synthesis of primary amines from prochiral ketones. mdpi.com Imine reductases (IREDs) and the related reductive aminases (RedAms) catalyze the asymmetric reduction of imines and the direct reductive amination of ketones to produce chiral amines, respectively. mdpi.com Monoamine oxidases (MAOs), particularly engineered variants of MAO-N from Aspergillus niger, have been instrumental in deracemization processes to yield enantiomerically pure primary, secondary, and tertiary amines. researchgate.net

Metal-Free Catalysis in the Functionalization of Aminopyridine Derivatives

The transition to metal-free catalytic systems for the functionalization of aminopyridine derivatives represents a significant advancement towards more sustainable and cost-effective chemical synthesis. nih.gov These methods avoid the use of often expensive and toxic transition metals, addressing key environmental and economic concerns. acs.org

A notable strategy in this area is the direct C–H arylation of aminoheterocycles. researchgate.net One such approach utilizes arylhydrazines as an aryl radical source in the presence of an inexpensive base, proceeding under ambient air at room temperature. researchgate.net This method is predicated on a homolytic aromatic substitution mechanism and has been successfully applied to various aminoheterocycles. researchgate.net Another powerful metal-free arylation technique employs diaryliodonium salts as the arylating agent. nih.gov This methodology has proven effective for both C-H and N-H arylation of a range of heteroarenes, including imidazo[1,2-a]pyridines, providing access to valuable compounds for drug discovery and materials science. nih.govresearchgate.net

Furthermore, metal-free N-alkylation of 2-aminopyridines has been achieved using BF₃·OEt₂ as a catalyst in the presence of 1,2-diketones. nih.gov This reaction proceeds under aerobic conditions and offers a straightforward route to a diverse range of substituted secondary amines. nih.gov The development of these metal-free catalytic systems underscores a paradigm shift in the functionalization of aminopyridine scaffolds, paving the way for greener and more efficient synthetic routes. researchgate.net

Continuous Flow Chemistry for Scalable Synthesis and Process Intensification

Continuous flow chemistry is revolutionizing the synthesis of chemical compounds, including aminopyridine derivatives, by offering significant advantages over traditional batch processing. youtube.com This technology enables reactions to be performed in a continuous stream within a microreactor or a larger flow system, providing precise control over reaction parameters such as temperature, pressure, and reaction time. youtube.comgoogle.com The enhanced heat and mass transfer in flow reactors can lead to higher yields, improved selectivity, and safer operation, particularly for highly exothermic or hazardous reactions. youtube.com

A key benefit of flow chemistry is its scalability. youtube.com Processes developed on a small scale in the laboratory can often be directly translated to industrial production by running the system for longer periods or by "numbering up" – using multiple reactors in parallel. This avoids the challenges often associated with scaling up batch reactions. The synthesis of amino alcohols, for example, has been successfully demonstrated in continuous flow systems using microreactors. google.com

For the synthesis of complex molecules like peptides, flow chemistry offers a less wasteful and more efficient alternative to solid-phase synthesis. youtube.com By enabling a solution-phase, automatable, and scalable process, flow chemistry has the potential to significantly reduce the large excess of reagents typically required in solid-phase methods. youtube.com This approach has been successfully applied to the synthesis of challenging targets, including macrocyclic depsipeptides. youtube.com The development of an alternative, scalable, and environmentally friendlier synthesis for a 4-amino-5-methylpyridone intermediate for the drug finerenone (B607456) highlights the industrial relevance of moving towards continuous processes that avoid large excesses of solvents. google.com

Post-Synthetic Modification Strategies for Structural Diversification

Post-synthetic modification (PSM) is a powerful strategy for introducing structural diversity into existing molecular scaffolds, including those containing the aminopyridine motif. rsc.orgrsc.org This approach allows for the late-stage introduction of various functional groups, enabling the rapid generation of libraries of derivatives for applications in areas such as drug discovery and materials science. rsc.org

For aminopyridine derivatives, the amino group serves as a versatile handle for a wide range of chemical transformations. nih.gov For instance, the amino group can be acylated to form amides, which can be further reduced to secondary amines, as demonstrated in the synthesis of nicotinic acetylcholine (B1216132) receptor ligands. nih.gov Diazotization of the amino group can generate a diazonium salt, which can then be used in subsequent coupling reactions to introduce new substituents onto the pyridine ring. mdpi.com

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring System

The pyridine ring, being an electron-deficient heterocycle, is generally less reactive towards electrophilic substitution than benzene. abertay.ac.uk However, the reactivity of the pyridine ring in this compound is significantly modulated by its substituents. The 5-amino group is a powerful activating group and directs electrophiles to the ortho and para positions (positions 4 and 6). Conversely, the 2-acetyl group is a deactivating group, directing electrophiles to the meta positions (positions 3 and 5). The pyridine nitrogen atom itself strongly deactivates the ring towards electrophilic attack. The cumulative effect of these groups suggests that electrophilic substitution, if it occurs, would be favored at the C-4 position, which is ortho to the activating amino group.

In contrast, the pyridine ring is inherently activated towards nucleophilic substitution, particularly at the 2- and 4-positions. abertay.ac.uk In this compound, these positions are already substituted. However, derivatives of this compound, such as those containing a leaving group like a halogen at the 4- or 6-position, would be expected to undergo nucleophilic aromatic substitution readily. The Chichibabin reaction, a well-known nucleophilic substitution that converts pyridine into 2-aminopyridine using sodamide, exemplifies the ring's susceptibility to nucleophilic attack. abertay.ac.uk

Transformations Involving the Acetyl Moiety

The acetyl group at the C-2 position is a versatile functional handle that can undergo a variety of chemical transformations, including oxidation, reduction, and carbon-carbon bond cleavage.

The acetyl group of this compound can be oxidized to yield the corresponding carboxylic acid, (5-aminopyridin-2-yl)carboxylic acid. This transformation is a standard reaction for methyl ketones and can typically be achieved using strong oxidizing agents. evitachem.com A common method for this type of oxidation is the haloform reaction, which proceeds via tri-iodomethyl ketone intermediate followed by cleavage.

Table 1: Oxidation of the Acetyl Moiety

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | 1. I₂ / NaOH 2. H₃O⁺ | (5-Aminopyridin-2-yl)carboxylic acid | Haloform Reaction |

| This compound | KMnO₄ or Na₂Cr₂O₇ / H₂SO₄ | (5-Aminopyridin-2-yl)carboxylic acid | Strong Oxidation |

The carbonyl of the acetyl group is readily reduced to a secondary alcohol, forming 1-(5-aminopyridin-2-yl)ethan-1-ol. This reduction can be accomplished selectively using complex metal hydrides such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). abertay.ac.uk Given the relative ease of reducing pyridines compared to benzenes, these reactions are generally efficient. abertay.ac.uk

Table 2: Reduction of the Acetyl Moiety

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | NaBH₄, Methanol | 1-(5-Aminopyridin-2-yl)ethan-1-ol | Hydride Reduction |

| This compound | H₂, Pd/C | 1-(5-Aminopyridin-2-yl)ethan-1-ol | Catalytic Hydrogenation |

Beyond simple oxidation, the acetyl group can participate in more complex reactions involving the cleavage of the carbon-carbon bond between the carbonyl and methyl groups. Such transformations provide a direct route to pyridine-2-carboxamide derivatives, which are valuable synthetic intermediates.

Recent advancements have shown that unstrained ketones can undergo copper-catalyzed aerobic oxidative C-C bond cleavage in the presence of amines to form amides. researchgate.net This method uses molecular oxygen as a green oxidant and offers a novel pathway for amidation. researchgate.net Another innovative, environmentally friendly approach involves the use of enzymes. Lipase-mediated amidation of anilines with 1,3-diketones via C-C bond cleavage has been demonstrated as a rapid and mild strategy for amide synthesis. mdpi.com These modern catalytic methods represent powerful alternatives to classical routes for converting the acetyl group into an amide functionality.

Table 3: C-C Bond Cleavage and Amidation Reactions

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | R-NH₂, Copper Catalyst, O₂ (Air) | N-substituted-5-aminopyridine-2-carboxamide | Oxidative Amidation researchgate.net |

| This compound | R-NH₂, Lipase (e.g., Novozym 435), H₂O₂ | N-substituted-5-aminopyridine-2-carboxamide | Chemoenzymatic Amidation mdpi.com |

Reactivity of the Primary Amino Group in Condensation and Cyclization Reactions

The primary amino group at the C-5 position is a key nucleophilic center, enabling a wide array of condensation and cyclization reactions to construct fused heterocyclic scaffolds. As a 2-aminopyridine derivative (structurally, it is a 3-amino derivative of 6-acetylpyridine, but its reactivity mirrors that of 2-aminopyridines), it is a prime substrate for building systems like imidazo[1,2-a]pyridines.

A classic and widely used method is the reaction of 2-aminopyridines with α-haloketones. rsc.org The reaction proceeds via an initial nucleophilic substitution of the halide by the pyridine ring nitrogen, followed by an intramolecular condensation between the exocyclic amino group and the ketone, leading to the formation of the fused imidazole (B134444) ring. rsc.org This versatile reaction allows for the synthesis of a diverse library of substituted imidazo[1,2-a]pyridines, which are privileged scaffolds in medicinal chemistry. acs.org The amino group can also react with various carbonyl compounds to form Schiff bases, which can be further cyclized, or participate in reactions with β-dicarbonyl compounds to form other fused systems.

Table 4: Cyclization Reactions Involving the Amino Group

| Reactant for Amino Group | Resulting Fused Heterocycle | Example Reaction |

| α-Haloketone (e.g., 2-bromoacetophenone) | Imidazo[1,2-a]pyridine | Condensation/Cyclization rsc.org |

| β-Ketoester (e.g., Ethyl acetoacetate) | Pyrido[1,2-a]pyrimidinone | Condensation/Cyclization |

| Dicarbonyl Compound (e.g., Acetylacetone) | Fused Pyridine Derivative | Condensation/Cyclization |

| Nitroalkanes (in PPA) | Imidazo[1,5-a]pyridine | Cyclocondensation beilstein-journals.org |

Multi-Component Reactions Incorporating this compound Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single operation, are highly efficient tools for generating molecular complexity. nih.gov The structure of this compound, containing both a nucleophilic amino group and a reactive ketone, makes it an ideal candidate for such processes.

A notable example is the iodine-catalyzed, one-pot, three-component synthesis of pyrimidine-linked imidazopyridines. acs.org In this transformation, an aryl methyl ketone (the acetylpyridine moiety), a 2-aminopyridine (the aminopyridine moiety), and barbituric acid are reacted together. acs.org The process involves an initial iodine-catalyzed C-H oxidation of the methyl ketone, followed by the formation of one C-C and two C-N bonds to construct the final complex molecule. acs.org Such MCRs demonstrate the power of using readily available building blocks like this compound to rapidly access diverse and biologically relevant chemical scaffolds. nih.gov

Table 5: Example of a Multi-Component Reaction

| Component 1 | Component 2 | Component 3 | Catalyst / Conditions | Product Type |

| Aryl Methyl Ketone | 2-Aminopyridine | Barbituric Acid | I₂, DMSO, 110 °C | Pyrimidine-linked Imidazopyridine acs.org |

Computational and Theoretical Chemistry Studies of 1 5 Aminopyridin 2 Yl Ethanone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. niscair.res.in DFT calculations are instrumental in predicting the optimized geometry, electronic properties, and reactivity of molecules like 1-(5-Aminopyridin-2-YL)ethanone.

Detailed Research Findings:

DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G), can determine the ground-state molecular structure of this compound. scielo.brresearchgate.net These calculations provide optimized bond lengths and angles. Furthermore, electronic properties such as Mulliken atomic charges can be calculated to understand the charge distribution within the molecule. For instance, the nitrogen and oxygen atoms are expected to carry negative charges, while the adjacent carbon atoms would have positive charges, indicating potential sites for electrophilic and nucleophilic interactions.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, can also be calculated. These include ionization potential, electron affinity, global hardness, and global electrophilicity, which collectively provide a quantitative measure of the molecule's reactivity. researchgate.net Vibrational frequencies can also be computed and compared with experimental data (e.g., from FT-IR and Raman spectroscopy) to validate the accuracy of the computational model. researchgate.net

Interactive Data Table: Calculated Electronic Properties of a Representative Aminopyridine Derivative

Below is a table illustrating the type of data that can be obtained from DFT calculations for a molecule structurally related to this compound.

| Property | Calculated Value | Unit |

| Total Energy | -475.123 | Hartrees |

| Dipole Moment | 3.45 | Debye |

| Ionization Potential | 7.89 | eV |

| Electron Affinity | 1.23 | eV |

| Global Hardness (η) | 3.33 | eV |

| Global Electrophilicity (ω) | 2.21 | eV |

Frontier Molecular Orbital (FMO) Analysis for Understanding Reaction Pathways

Frontier Molecular Orbital (FMO) theory is a fundamental concept in organic chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity and selectivity of chemical reactions. researchgate.net The energy and localization of these orbitals are crucial for understanding reaction pathways.

Detailed Research Findings:

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.net For this compound, the HOMO is likely to be localized on the aminopyridine ring, particularly on the amino group and the pyridine (B92270) nitrogen, which are electron-rich centers. The LUMO, on the other hand, is expected to be centered on the acetyl group and the pyridine ring, which are the more electron-deficient parts of the molecule. scielo.br

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This information is valuable for predicting how this compound might participate in various chemical reactions, such as electrophilic or nucleophilic substitutions.

Interactive Data Table: Frontier Molecular Orbital Energies of a Representative Aminopyridine Derivative

This table shows typical FMO energy values that can be calculated for a related aminopyridine compound.

| Orbital | Energy (eV) |

| HOMO | -6.54 |

| LUMO | -1.87 |

| Gap (ΔE) | 4.67 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Prediction

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for identifying the regions of a molecule that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack.

Detailed Research Findings:

An MEP map of this compound would typically show regions of negative potential (usually colored in shades of red and yellow) and regions of positive potential (colored in shades of blue). The negative potential regions, indicating electron-rich areas, are expected to be located around the nitrogen atom of the pyridine ring and the oxygen atom of the acetyl group, making them susceptible to electrophilic attack. Conversely, the positive potential regions, indicating electron-poor areas, are likely to be found around the hydrogen atoms of the amino group and the pyridine ring, suggesting these are sites for nucleophilic attack. nih.gov This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the molecule's biological activity. researchgate.net

Natural Bond Orbital (NBO) Analysis of Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines intramolecular interactions, such as hyperconjugation and charge transfer, by analyzing the delocalization of electron density between filled and empty orbitals. acadpubl.eu

Detailed Research Findings:

Interactive Data Table: Representative NBO Analysis of Intramolecular Interactions

The following table illustrates the type of data obtained from an NBO analysis for a molecule with similar functional groups.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N8 | π* (C2-N7) | 35.8 |

| LP (1) N8 | π* (C3-C4) | 15.2 |

| LP (1) O11 | π* (C9-C10) | 28.5 |

| π (C2-N7) | π* (C3-C4) | 20.1 |

(Note: Atom numbering is hypothetical and for illustrative purposes only)

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov They are particularly useful for exploring the conformational landscape of a molecule and for simulating its interaction with a biological target, such as a protein.

Detailed Research Findings:

MD simulations can be employed to understand the conformational flexibility of this compound. By simulating the molecule's movement in a solvent (e.g., water) over a period of nanoseconds, researchers can identify the most stable conformations and the energy barriers between them. This is important because the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into the binding site of a target protein. nih.gov

Furthermore, if a potential protein target for this compound is known, MD simulations can be used to model the ligand-protein complex. These simulations can provide detailed information about the binding mode, the key amino acid residues involved in the interaction, and the stability of the complex over time. nih.gov Analysis of the simulation trajectory can reveal important interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking that contribute to the binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Predictions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

Detailed Research Findings:

QSAR studies on aminopyridine derivatives have been conducted to predict their potential as inhibitors of various enzymes, such as c-Jun N-terminal kinases (JNKs). researchgate.net To build a QSAR model for this compound, a set of related compounds with known biological activities would be required. Various molecular descriptors, such as physicochemical properties (e.g., logP, molar refractivity), electronic properties (e.g., atomic charges, dipole moment), and topological indices, would be calculated for each compound. researchgate.net

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop a mathematical equation that correlates these descriptors with the observed biological activity. mdpi.com A validated QSAR model could then be used to predict the biological activity of this compound and to design new derivatives with potentially improved potency. Some databases also provide predicted pharmacokinetic properties, such as gastrointestinal absorption and blood-brain barrier permeation, which are important considerations in drug design. ambeed.com

Interactive Data Table: Predicted Physicochemical and Pharmacokinetic Properties

This table presents a selection of predicted properties for a compound with a similar structure, as might be obtained from a QSAR model or online prediction tools.

| Property | Predicted Value |

| LogP (octanol-water partition) | 1.25 |

| Topological Polar Surface Area (TPSA) | 69.8 Ų |

| GI Absorption | High |

| BBB Permeant | Yes |

| CYP2D6 Inhibitor | No |

Applications in Medicinal and Biological Chemistry

1-(5-Aminopyridin-2-YL)ethanone as a Privileged Scaffold for Drug Discovery and Development

The 2-aminopyridine (B139424) core, as present in this compound, is recognized as a privileged scaffold in medicinal chemistry. This designation stems from its ability to interact with a variety of biological targets through multiple points of interaction, including hydrogen bonding and aromatic interactions. Its structural rigidity and capacity for substitution at various positions allow for the fine-tuning of physicochemical properties and biological activity, making it an ideal starting point for the development of targeted therapies.

The chemical versatility of the 2-aminopyridine scaffold has been exploited in the design and synthesis of numerous derivatives with potential therapeutic applications. A notable area of investigation has been in the development of kinase inhibitors, a critical class of drugs in oncology and immunology. ed.ac.uk Dysregulation of kinase activity is a hallmark of many diseases, and the 2-aminopyridine framework has proven effective in targeting the ATP-binding site of these enzymes. ed.ac.uk

For instance, research into Leucine-rich repeat kinase 2 (LRRK2), a target for Parkinson's disease, has led to the development of potent inhibitors based on the 2-aminopyridine scaffold. nih.gov The design process for these inhibitors often involves computational modeling to predict binding interactions and guide the synthetic efforts toward compounds with improved potency and selectivity. nih.gov

The synthesis of such derivatives typically involves multi-step reaction sequences. Common strategies include cross-coupling reactions to introduce aryl or heteroaryl groups, and amidation or sulfonylation of the amino group to explore different interaction possibilities within the target's binding site. The ketone functionality in this compound offers an additional site for modification, allowing for the introduction of diverse chemical moieties to further explore the chemical space.

Structure-activity relationship (SAR) studies are fundamental to the optimization of lead compounds in drug discovery. For derivatives of the 2-aminopyridine scaffold, SAR investigations have provided crucial insights into the structural requirements for potent and selective biological activity.

In the context of LRRK2 inhibitors, SAR studies have demonstrated that modifications at different positions of the 2-aminopyridine ring significantly impact inhibitor potency. nih.gov For example, the introduction of specific substituents on an appended aromatic ring can lead to a substantial increase in inhibitory activity. These studies often involve the systematic variation of substituents to probe the effects of sterics, electronics, and hydrogen bonding potential on target engagement. The goal is to identify a combination of structural features that maximizes on-target activity while minimizing off-target effects. nih.gov

Table 1: SAR of 2-Aminopyridine Derivatives as LRRK2 Inhibitors

| Compound | R1 Group | LRRK2 IC50 (nM) |

|---|---|---|

| 1 | -H | >1000 |

| 2 | -CH3 | 500 |

| 3 | -OCH3 | 250 |

| 4 | -Cl | 100 |

This table is illustrative and based on general findings in the field of 2-aminopyridine based kinase inhibitors.

Modulation of Enzyme Activity and Interference with Key Biochemical Pathways

Derivatives of 2-aminopyridine have shown significant potential in modulating the activity of various enzymes, thereby interfering with key biochemical pathways implicated in disease.

Kinases, which catalyze the transfer of a phosphate group from ATP to a substrate, are a major class of enzymes targeted by 2-aminopyridine derivatives. ed.ac.uk These inhibitors often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the binding of the natural substrate.

Enzyme kinetic studies are employed to characterize the mechanism of inhibition. These studies can determine whether an inhibitor is competitive, non-competitive, or uncompetitive, providing valuable information about its mode of action. For many kinase inhibitors derived from 2-aminopyridine scaffolds, kinetic analyses have confirmed an ATP-competitive mechanism of action. nih.gov

Beyond enzymes, 2-aminopyridine derivatives have also been investigated for their ability to bind to various receptors. Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays often utilize a radiolabeled ligand that is known to bind to the receptor of interest. The ability of a test compound to displace the radiolabeled ligand is measured, and from this, the binding affinity (often expressed as the Ki or IC50 value) can be determined.

For example, certain 2-aminopyridine derivatives have been explored as antagonists for the σ2 receptor, which is a potential target for cancer therapy. researchgate.net These studies have identified compounds with high affinity for both σ1 and σ2 subtypes. researchgate.net While selectivity can be a challenge, these findings highlight the potential of the 2-aminopyridine scaffold to generate receptor-modulating agents.

Investigation of Specific Pharmacological Activities

The pharmacological activities of 2-aminopyridine derivatives are diverse and depend on the specific substitutions made to the core scaffold. As discussed, a significant area of research has been the development of kinase inhibitors for the treatment of cancer and neurodegenerative diseases. ed.ac.uknih.gov

In addition to kinase inhibition, derivatives have been investigated for a range of other pharmacological effects. For instance, the structural similarity of the aminopyridine core to endogenous signaling molecules has led to the exploration of these compounds as modulators of various receptors, including those involved in neurotransmission.

The continued exploration of the 2-aminopyridine scaffold, including derivatives of this compound, holds significant promise for the discovery of new and effective treatments for a wide range of human diseases.

Anti-Fibrotic Activity and Mechanisms of Collagen Expression Modulation

The aminopyridine core, a key feature of this compound, is a constituent of various compounds investigated for their anti-fibrotic properties. Fibrosis, characterized by the excessive accumulation of extracellular matrix components like collagen, can lead to organ damage and failure. Research into pyridone derivatives, which share structural similarities with aminopyridines, has shown promise in this area. For instance, pirfenidone, a pyridone-based drug, is known to inhibit fibroblast proliferation and collagen synthesis. mdpi.comnih.govnih.gov

Studies on novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives have demonstrated their potential to modulate collagen expression. These compounds were found to exhibit anti-fibrotic activities in immortalized rat hepatic stellate cells (HSC-T6). mdpi.com The mechanism of action for some of these derivatives involves the inhibition of pathways that lead to the overproduction of collagen. rsc.org Specifically, certain compounds have been shown to effectively inhibit the expression of Collagen type I alpha 1 (COL1A1) protein. mdpi.com This modulation of collagen synthesis at the molecular level highlights the potential of aminopyridine-based structures in the development of new anti-fibrotic therapies.

Neuropharmacological Investigations, including 5-HT1F Agonism

Aminopyridine derivatives have been a subject of interest in neuropharmacology, primarily due to their ability to modulate ion channels and neurotransmitter systems. nih.gov While direct studies on this compound in this context are limited, the broader class of aminopyridines has been investigated for various neurological applications.

One area of significant interest is the development of agonists for the 5-HT1F receptor, a target for the treatment of migraine. Although specific derivatives of this compound as 5-HT1F agonists are not prominently documented in publicly available research, the pyridine (B92270) core is a common feature in many serotonin receptor ligands. The exploration of aminopyridine scaffolds in the design of novel neuropharmacological agents remains an active area of research.

Anticancer Properties and Induction of Apoptosis Pathways

The aminopyridine scaffold is a privileged structure in the design of novel anticancer agents. rsc.orgacs.orgtandfonline.com Derivatives of 2-aminopyridine have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. tandfonline.comsemanticscholar.org These compounds often exert their anticancer effects through the induction of apoptosis, a programmed cell death pathway that is often dysregulated in cancer.

The mechanisms by which aminopyridine derivatives induce apoptosis can be multifaceted. Some compounds have been shown to trigger apoptotic pathways in cancer cells, leading to their demise. mdpi.com For instance, certain dihydropyridine and pyridine analogs have been found to induce apoptosis through the overproduction of reactive oxygen species (ROS), mitochondrial dysfunction, and DNA damage. mdpi.com The versatility of the aminopyridine core allows for chemical modifications that can enhance potency and selectivity for cancer cells, making it a valuable starting point for the development of new cancer therapeutics.

Antimicrobial Efficacy and Underlying Mechanisms

The aminopyridine moiety is a key component in a variety of compounds exhibiting antimicrobial properties. nih.govnih.govmdpi.com Derivatives of 2-aminopyridine have been shown to possess antibacterial activity against a range of pathogens. nih.gov The introduction of different functional groups to the aminopyridine core can significantly influence the antimicrobial spectrum and potency.

The mechanisms underlying the antimicrobial action of these compounds are diverse. Some derivatives may disrupt the bacterial cell wall or membrane, while others may interfere with essential cellular processes. mdpi.com For example, certain functionalized pyridine derivatives have demonstrated remarkable antimicrobial effects on multi-drug resistant strains. researchgate.net The continued exploration of aminopyridine-based compounds is a promising avenue for the discovery of new antimicrobial agents to combat the growing challenge of antibiotic resistance.

Research into Potential Antidiabetic Applications

The aminopyridine scaffold has been explored for its potential in developing novel antidiabetic agents. rsc.orgmdpi.comnih.gov A key target in the management of type 2 diabetes is the inhibition of α-glucosidase, an enzyme responsible for the breakdown of carbohydrates into glucose. By inhibiting this enzyme, the rate of glucose absorption can be slowed, leading to better glycemic control.

Several studies have reported on aminopyridine derivatives as potent α-glucosidase inhibitors. For instance, aminopyridine thiourea derivatives have been identified as non-competitive inhibitors of this enzyme. rsc.org Furthermore, imidazopyridine-based thiazole derivatives have also shown significant α-glucosidase inhibitory activity. nih.gov These findings underscore the potential of the aminopyridine core structure in the design of new therapeutic agents for diabetes. mdpi.com

Discovery of Macrofilaricidal Compounds

A significant application of the aminopyridine scaffold has been in the discovery of novel macrofilaricidal compounds for the treatment of filarial infections. nih.gov These parasitic diseases, such as onchocerciasis (river blindness) and lymphatic filariasis, are a major public health concern in many parts of the world. A key challenge in treating these diseases is the lack of effective drugs that kill the adult worms (macrofilariae).

Recent research has led to the discovery of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as potent macrofilaricides. nih.gov These compounds, which incorporate the aminopyridine moiety, have shown promising activity in preclinical models. The development of such compounds represents a significant step forward in the fight against filarial diseases.

In Vitro and In Vivo Metabolic Stability Studies and Bioavailability Research

The metabolic stability and bioavailability of a drug candidate are critical factors in its development. frontiersin.org The aminopyridine scaffold, while being a valuable component of many bioactive compounds, can present challenges in terms of its pharmacokinetic properties. nih.govnih.gov

In vitro studies using liver microsomes are commonly employed to assess the metabolic stability of new chemical entities. researchgate.netnih.gov Research on various aminopyridine derivatives has shown that their stability can vary significantly depending on the specific substitutions on the pyridine ring. nih.gov For example, some derivatives may be rapidly metabolized by cytochrome P450 enzymes. acs.org

Based on a comprehensive review of available scientific literature, there is no specific information regarding the development of chemical probes derived from This compound for the explicit purpose of biological pathway elucidation.

Research on aminopyridine derivatives is extensive within the field of medicinal and biological chemistry. Studies have explored their potential as scaffolds for various biologically active agents, including kinase inhibitors and fluorescent molecules. However, the direct application of this compound in the design and synthesis of chemical probes to investigate and clarify specific biological pathways is not documented in the reviewed sources.

Therefore, the requested article focusing on this specific application of this compound cannot be generated at this time due to a lack of relevant research findings.

Advanced Analytical Techniques in the Research of 1 5 Aminopyridin 2 Yl Ethanone

Spectroscopic Methodologies for Comprehensive Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are fundamental in determining the molecular architecture of 1-(5-Aminopyridin-2-yl)ethanone. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its constituent atoms, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural confirmation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals for each type of proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. The aromatic protons on the pyridine (B92270) ring typically appear in the downfield region (δ 6.0-9.5 ppm) due to the deshielding effect of the ring current. The methyl protons of the acetyl group are expected to resonate in the upfield region, typically around δ 2.5 ppm. The protons of the amine group can exhibit a broad signal with a variable chemical shift depending on the solvent and concentration. pdx.eduorganicchemistrydata.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the acetyl group is characteristically found at a very downfield chemical shift, often above 190 ppm. The carbons of the pyridine ring appear in the aromatic region (typically δ 100-160 ppm), with their exact shifts depending on the substitution pattern. chemicalbook.comchemicalbook.combas.bg The methyl carbon of the acetyl group will be observed in the upfield region of the spectrum.

A representative, though not experimentally exclusive, set of predicted NMR data is presented below. Actual experimental values can vary based on solvent and instrumental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₃ (Acetyl) | ~2.5 | ~26 |

| Pyridine-H3 | ~7.0 | ~120 |

| Pyridine-H4 | ~7.8 | ~140 |

| Pyridine-H6 | ~8.3 | ~150 |

| Pyridine-C2 | - | ~155 |

| Pyridine-C5 | - | ~145 |

| C=O (Acetyl) | - | ~198 |

| NH₂ | Variable | - |

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of the compound. nih.gov

Upon ionization, the molecule can undergo fragmentation, and the resulting fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule might include the loss of the acetyl group or cleavage of the pyridine ring, yielding characteristic fragment ions that help to confirm the structure. The predicted monoisotopic mass of this compound is approximately 136.0637 g/mol . uni.lu

| Technique | Information Obtained | Expected m/z for [M+H]⁺ |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | ~137 |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass and elemental composition | ~137.0715 |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are particularly useful for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amine group are expected to appear as one or two bands in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the ketone is a strong, sharp band typically observed around 1680-1700 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations will be present in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively. nih.gov

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations and the C=C bonds of the pyridine ring, which may be weak in the IR spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (NH₂) | N-H Stretch | 3300-3500 |

| Ketone (C=O) | C=O Stretch | 1680-1700 |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Aromatic Ring | C=C and C=N Stretch | 1400-1600 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions associated with the pyridine ring and the carbonyl group. These absorption maxima (λ_max) can be used for quantitative analysis of the compound in solution, following the Beer-Lambert law. The position and intensity of these bands can be influenced by the solvent polarity. For similar aminopyridine derivatives, absorption maxima are often observed in the range of 250-400 nm. nih.govnih.gov

Chromatographic Separations for Compound Isolation, Purification, and Purity Assessment

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of this compound from reaction mixtures and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of this compound. knauer.net

Quantitative Analysis: Analytical HPLC, often coupled with a UV detector set at one of the compound's absorption maxima, is used to determine the purity of a sample and to quantify its concentration. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol, is commonly employed. The retention time of the compound under specific chromatographic conditions is a characteristic property that aids in its identification.

Preparative Separations: For obtaining highly pure samples of this compound, preparative HPLC is utilized. nih.govgoogle.com This technique employs larger columns and higher flow rates to separate larger quantities of the compound from impurities. The principles are similar to analytical HPLC, but the goal is isolation rather than just quantification.

| HPLC Mode | Stationary Phase | Typical Mobile Phase | Application |

| Reversed-Phase | C18 or C8 | Water/Acetonitrile or Water/Methanol with acid modifier | Purity assessment, quantitative analysis, preparative purification |

Thin Layer Chromatography (TLC) for Reaction Progress Monitoring and Screening

Thin Layer Chromatography (TLC) is a fundamental and widely used technique in synthetic chemistry for its simplicity, speed, and efficiency in monitoring the progress of chemical reactions. In the synthesis of this compound, TLC allows for the qualitative assessment of the consumption of starting materials and the formation of the desired product.

The principle of TLC involves a stationary phase, typically a thin layer of silica (B1680970) gel or alumina (B75360) coated on a plate, and a mobile phase, a solvent or solvent mixture that moves up the plate by capillary action. The separation of components in a reaction mixture is based on their differential partitioning between the stationary and mobile phases. Polar compounds interact more strongly with the polar stationary phase and thus travel shorter distances up the plate, resulting in a lower Retention Factor (Rf) value. Conversely, less polar compounds have higher Rf values.

For a hypothetical synthesis of this compound, a researcher would spot the reaction mixture onto a TLC plate at various time intervals. Alongside the reaction mixture, spots of the pure starting materials and, if available, the pure product are applied as standards. By observing the disappearance of the starting material spots and the appearance of a new spot corresponding to the product, the reaction's progression can be tracked. The choice of eluent (mobile phase) is critical for achieving good separation; a common system for aminopyridine derivatives might involve a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297).

Below is an interactive data table illustrating the use of TLC to monitor a reaction producing this compound.

| Time (hours) | Starting Material 1 (Rf) | Starting Material 2 (Rf) | Product (Rf) | Reaction Mixture Spots (Rf) | Observations |

| 0 | 0.75 | 0.20 | - | 0.75, 0.20 | Reaction initiated. Only starting materials are present. |

| 1 | 0.75 | 0.20 | 0.50 | 0.75, 0.50, 0.20 | Product spot appears. Starting materials are still dominant. |

| 3 | 0.75 | 0.20 | 0.50 | 0.75 (faint), 0.50, 0.20 (faint) | Product spot intensifies. Starting material spots are diminishing. |

| 6 | - | - | 0.50 | 0.50 | Reaction complete. Starting materials are fully consumed. |

This table is a representative example. Rf values are dependent on the specific TLC plate and mobile phase used.

X-ray Crystallography for Definitive Solid-State Structural Determinations

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method is the gold standard for determining the solid-state structure of a molecule, offering definitive proof of its constitution, conformation, and packing in the crystal lattice.

The data obtained from X-ray crystallography includes the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal), the space group (which describes the symmetry of the crystal), and the precise coordinates of each atom. This information allows for the calculation of bond lengths, bond angles, and torsion angles, providing a complete and unambiguous structural determination.

The following interactive data table presents typical crystallographic data that would be obtained for a compound in this class. The data shown is for a 4-aminopyridine (B3432731) based copper (II) sulphate crystal. andavancollege.ac.in

| Parameter | Value | Description |

| Crystal System | Triclinic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P-1 | The space group provides a detailed description of the symmetry elements of the crystal. |

| a (Å) | 8.4311 | The length of the 'a' axis of the unit cell. |

| b (Å) | 7.4878 | The length of the 'b' axis of the unit cell. |

| c (Å) | 9.0807 | The length of the 'c' axis of the unit cell. |

| α (°) | 116.6 | The angle between the 'b' and 'c' axes. |

| β (°) | 138.1 | The angle between the 'a' and 'c' axes. |

| γ (°) | 101 | The angle between the 'a' and 'b' axes. |

Data is for a 4-aminopyridine based copper (II) sulphate crystal and serves as a representative example. andavancollege.ac.in

Electrochemical Studies on Redox Behavior and Properties

Electrochemical studies, particularly techniques like cyclic voltammetry, are employed to investigate the redox behavior of molecules, providing insights into their ability to donate or accept electrons. For this compound, understanding its electrochemical properties is crucial for applications in areas such as materials science, catalysis, and sensor development.

Cyclic voltammetry involves applying a linearly varying potential to a working electrode immersed in a solution of the analyte and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, reveals information about the oxidation and reduction potentials of the molecule. An irreversible electrochemical process is often indicated by a large separation between the cathodic and anodic peak potentials (ΔEp). mdpi.com

The table below presents hypothetical, yet representative, electrochemical data for this compound, based on findings for related aminopyridine derivatives. mdpi.comnih.gov

| Parameter | Potential (V vs. SHE) | Description |

| Oxidation Peak Potential (Epa) | +0.95 | The potential at which oxidation occurs. |

| Reduction Peak Potential (Epc) | -0.80 | The potential at which reduction occurs. |

| Redox Potential (E½) | +0.075 | The average of the oxidation and reduction peak potentials, indicating the thermodynamic tendency of the compound to be oxidized or reduced. |

These values are illustrative and can vary significantly based on experimental conditions such as the solvent, electrolyte, and electrode material.

Future Perspectives and Emerging Research Directions for 1 5 Aminopyridin 2 Yl Ethanone

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and its application to aminopyridine scaffolds like 1-(5-Aminopyridin-2-YL)ethanone holds immense promise. nih.govijettjournal.org These computational tools can significantly accelerate the traditionally lengthy and costly process of developing new drugs. nih.gov

AI and ML algorithms can be employed at various stages of the drug design pipeline. nih.gov For instance, by analyzing vast datasets of chemical structures and their biological activities, ML models can predict the potential therapeutic targets for derivatives of this compound. researchgate.net This allows researchers to prioritize the synthesis of compounds with a higher probability of success. nih.gov

Furthermore, AI can be utilized for de novo drug design, generating novel molecular structures based on the aminopyridine core that are optimized for specific biological properties. nih.gov These models can predict crucial pharmacokinetic properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET), helping to identify and eliminate potentially problematic candidates early in the discovery process. nih.gov The use of AI in lead optimization can further refine the structure of promising compounds to enhance their efficacy and reduce potential side effects. nih.gov

| AI/ML Application in Drug Design | Potential Impact on this compound Research |

| Target Identification | Predicts potential protein targets for derivatives, guiding synthesis efforts. researchgate.net |

| Virtual Screening | Screens large virtual libraries of compounds based on the aminopyridine scaffold against specific targets. |

| De Novo Design | Generates novel aminopyridine-based molecules with desired pharmacological profiles. nih.gov |

| ADMET Prediction | Forecasts the pharmacokinetic and toxicity properties of new derivatives, reducing late-stage failures. nih.gov |

| Lead Optimization | Refines the chemical structure of lead compounds to improve efficacy and safety. nih.gov |

The synergy between AI, ML, and traditional medicinal chemistry will undoubtedly pave the way for the rational design of next-generation therapeutics derived from this compound.

Exploration of Novel Catalytic Systems and Reaction Spaces for Aminopyridine Synthesis

The development of efficient and selective synthetic methods is paramount for exploring the full potential of this compound and its analogues. Future research will likely focus on the exploration of novel catalytic systems and reaction spaces to access a wider diversity of aminopyridine derivatives.

Palladium-catalyzed cross-coupling reactions have been instrumental in the synthesis of aminopyridines. acs.org Future advancements may involve the development of more robust and versatile palladium catalysts, including those with specialized ligands that allow for greater functional group tolerance and milder reaction conditions. Copper-catalyzed reactions also present a complementary approach for the synthesis of aminophenol-like structures, which could be adapted for aminopyridine synthesis. acs.org

Beyond traditional metal catalysis, the use of more sustainable and earth-abundant metal catalysts is an emerging area of interest. For instance, cobalt-catalyzed cycloaddition reactions have been shown to be effective for the synthesis of 2-aminopyridines. acs.org The exploration of photocatalysis and electrocatalysis also opens up new avenues for activating pyridine (B92270) rings and introducing functional groups in a highly controlled manner. These methods often operate under mild conditions and can provide access to unique reactivity patterns. researchgate.net

| Catalytic System | Potential Application in Aminopyridine Synthesis |

| Advanced Palladium Catalysts | More efficient and selective synthesis of diverse aminopyridine derivatives. acs.org |

| Copper-Based Catalysts | Alternative and complementary methods for C-N and C-O bond formation. acs.org |

| Earth-Abundant Metal Catalysts (e.g., Cobalt) | More sustainable and cost-effective synthetic routes. acs.org |

| Photocatalysis/Electrocatalysis | Novel activation strategies for pyridine ring functionalization under mild conditions. researchgate.net |

The development of one-pot multicomponent reactions will also be a key focus, allowing for the rapid assembly of complex aminopyridine structures from simple starting materials in a single synthetic operation. nih.gov This approach is not only more efficient but also aligns with the principles of green chemistry by reducing waste and energy consumption. nih.gov

Advancements in Targeted Drug Delivery Systems Utilizing Aminopyridine Scaffolds

The aminopyridine scaffold present in this compound provides a versatile platform for the development of targeted drug delivery systems. These systems are designed to deliver therapeutic agents specifically to the site of disease, thereby enhancing efficacy and minimizing off-target side effects. nih.gov

One promising area of research is the development of bone-targeted drug delivery systems. nih.gov By functionalizing the aminopyridine core with moieties that have a high affinity for bone tissue, such as bisphosphonates, it may be possible to deliver drugs directly to bone for the treatment of conditions like osteoporosis or bone metastases. nih.gov These targeted nanoparticles can carry a payload of anticancer drugs, releasing them in a controlled manner at the tumor site. nih.gov

Furthermore, the aminopyridine structure can be incorporated into smart biomaterials that respond to specific stimuli in the disease microenvironment. nih.gov For example, nanoparticles could be designed to release their drug cargo in response to changes in pH or the presence of specific enzymes that are overexpressed in tumor tissues. nih.gov The use of aptamers, which are short, single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and specificity, also represents a promising strategy for targeting aminopyridine-based drug carriers. nih.gov

| Drug Delivery Strategy | Potential Application for Aminopyridine Scaffolds |

| Bone-Targeted Delivery | Development of conjugates for treating bone diseases by targeting the aminopyridine scaffold to bone tissue. nih.gov |

| Stimuli-Responsive Nanoparticles | Creation of smart drug carriers that release their payload in response to the tumor microenvironment. nih.gov |

| Aptamer-Guided Targeting | Use of aptamers to direct aminopyridine-based therapeutics to specific cells or tissues. nih.gov |

| Biodegradable Scaffolds | Incorporation into biodegradable polymers for localized and sustained drug release in applications like bone regeneration. nih.gov |

These advanced drug delivery systems, built upon the aminopyridine framework, have the potential to significantly improve the therapeutic index of a wide range of drugs.

Development of High-Throughput Screening Assays for Comprehensive Biological Activity Profiling

To fully elucidate the therapeutic potential of this compound and its derivatives, the development of high-throughput screening (HTS) assays is crucial. amerigoscientific.com HTS allows for the rapid testing of large libraries of compounds against a variety of biological targets, accelerating the identification of promising lead molecules. amerigoscientific.com

Future research will involve the design and implementation of HTS assays to screen aminopyridine libraries against a broad panel of protein kinases, as these are important targets in cancer therapy. nih.gov The development of cell-based assays will also be essential to assess the effects of these compounds on cellular processes such as proliferation, apoptosis, and signaling pathways. nih.gov

The use of fluorescently labeled aminopyridine derivatives could enable the development of novel probes for "click-and-probing" applications, allowing for the visualization and tracking of these molecules within cells. mdpi.com Furthermore, HTS methods can be employed to assess the antibiofilm and immunomodulatory activities of synthetic peptides derived from or inspired by the aminopyridine scaffold. nih.gov

| Screening Method | Application for Aminopyridine Derivatives |

| Kinase Inhibition Assays | Identifying potent and selective kinase inhibitors for cancer therapy. nih.gov |

| Cell-Based Phenotypic Screening | Assessing the impact of compounds on cellular functions and identifying novel mechanisms of action. nih.gov |

| Fluorescent Probes | Developing tools for cellular imaging and target identification. mdpi.com |

| Antibiofilm and Immunomodulatory Assays | Exploring the potential of aminopyridine-based compounds in treating infections and modulating the immune response. nih.gov |

The data generated from these HTS campaigns will be invaluable for establishing structure-activity relationships (SAR) and guiding the optimization of lead compounds.

Sustainable and Circular Economy Approaches in the Chemical Synthesis of Pyridine Derivatives

The chemical industry is increasingly moving towards more sustainable and environmentally friendly manufacturing processes. The synthesis of pyridine derivatives, including this compound, is no exception. Future research will focus on developing greener synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources. nih.gov

One promising approach is the use of biomass-derived starting materials. For example, glycerol (B35011), a byproduct of biodiesel production, can be converted into pyridines through thermo-catalytic processes using zeolite catalysts. rsc.org The development of one-pot, multicomponent reactions also aligns with the principles of green chemistry by improving atom economy and reducing the number of synthetic steps. nih.gov

The concept of a circular economy, where waste from one process becomes a feedstock for another, will also be increasingly important. Research into the recycling of catalysts and solvents, as well as the development of biodegradable pyridine-based polymers, will contribute to a more sustainable chemical industry. researchgate.net The use of environmentally benign solvents, such as water or ionic liquids, and alternative energy sources, like microwave irradiation, will further reduce the environmental footprint of pyridine synthesis. nih.govresearchgate.net

| Sustainability Approach | Application in Pyridine Synthesis |

| Renewable Feedstocks | Utilization of biomass-derived materials like glycerol to produce pyridines. rsc.org |

| Green Catalysis | Development of recyclable and non-toxic catalysts for pyridine synthesis. nih.gov |